N-(3-chloro-4-methoxyphenyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC20198394
Molecular Formula: C17H18Cl2N4O2
Molecular Weight: 381.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18Cl2N4O2 |
|---|---|
| Molecular Weight | 381.3 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C17H18Cl2N4O2/c1-25-14-3-2-12(10-13(14)18)20-17(24)11-6-8-23(9-7-11)16-5-4-15(19)21-22-16/h2-5,10-11H,6-9H2,1H3,(H,20,24) |
| Standard InChI Key | NJUGOMWVXVYVQV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl)Cl |
Introduction
N-(3-chloro-4-methoxyphenyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound characterized by its complex molecular structure, featuring a piperidine ring, a chlorinated phenyl group, and a chloropyridazine moiety. This compound is of interest due to its potential biological activities, which are often associated with similar structures.
Biological Activity and Potential Applications
Compounds with similar structures to N-(3-chloro-4-methoxyphenyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide often exhibit biological activities such as analgesic, anticancer, or antimicrobial effects. The specific combination of functional groups in this compound may enhance its biological activity compared to similar compounds.
Potential Applications:
-
Pharmaceutical Development: Targeting various diseases due to its potential biological activities.
-
Research Tool: Useful in studying interactions with biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide | Not specified | Cyclopentyloxy group | Potential analgesic |
| 4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Not specified | Hydroxypropyl substitution | Anticancer properties |
| 2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile | C13H10ClN3O | Acetonitrile functional group | Antimicrobial activity |
Research Findings and Future Directions
Research on N-(3-chloro-4-methoxyphenyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is limited, but its structural features suggest potential for biological activity. Further studies are necessary to elucidate its pharmacological properties and potential therapeutic applications.
Interaction studies with biological systems, such as molecular docking and in vitro assays, will be crucial for understanding how this compound interacts with enzymes or receptors. Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide insights into its drug-like properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume